molecular formula C15H13ClO3 B6406793 2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid CAS No. 1261980-56-6

2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid

Cat. No.: B6406793
CAS No.: 1261980-56-6
M. Wt: 276.71 g/mol
InChI Key: AQHTUJOXUYXSPX-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and methoxy substituent on the benzene ring, which imparts unique chemical properties to the compound

Properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(16)8-14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHTUJOXUYXSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691067
Record name 4'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-56-6
Record name 4'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro and methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the benzene ring can interact with enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methoxyphenyl)acetic acid
  • (4-Chloro-2-methoxyphenoxy)acetic acid
  • 2-Methoxyphenylacetic acid

Uniqueness

2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid is unique due to the presence of both chloro and methoxy substituents on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

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